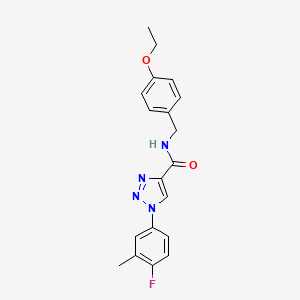

N-(4-ethoxybenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2/c1-3-26-16-7-4-14(5-8-16)11-21-19(25)18-12-24(23-22-18)15-6-9-17(20)13(2)10-15/h4-10,12H,3,11H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRRETQLARWSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Substitution Reactions: The ethoxybenzyl and fluoro-methylphenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxybenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA/RNA Interaction: The compound may interact with genetic material, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Key Structural Differences and Implications

In contrast, MKA004’s 4-chlorobenzyl group introduces electronegativity, which may improve binding to charged residues in enzymes .

Steric and Electronic Modifications :

- The 3-methyl group on the phenyl ring of the target compound reduces steric hindrance compared to bulkier substituents (e.g., trifluoromethyl in ’s antitumor compound), possibly enabling better fit in enzyme active sites .

- Fluorine atoms in the target and analogs (e.g., MKA004, Rufinamide) enhance metabolic stability and modulate electron distribution, affecting receptor interactions .

Functional Group Diversity: Amino groups in ’s analogs increase solubility but may reduce membrane permeability compared to the ethoxy group in the target compound .

Pharmacological and Screening Data

- Antiepileptic Potential: Rufinamide’s clinical success underscores the importance of the triazole-carboxamide core. The target compound’s ethoxy group may extend half-life or improve efficacy in refractory epilepsy models .

- Antitumor Activity : Compounds with trifluoromethyl or pyridinyl groups () show higher potency against cancer cell lines (e.g., NCI-H522 GP = 68–86%) compared to the target compound, which lacks these moieties .

- Enzyme Inhibition : MKA004’s chlorobenzyl group demonstrated moderate activity in macrophage migration assays, suggesting the target compound’s ethoxybenzyl group may require optimization for similar targets .

Biological Activity

N-(4-ethoxybenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities, along with structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The compound has the following molecular formula: C24H22FN5O. Its structure includes a triazole ring, which is known for its diverse biological activities. The presence of functional groups such as ethoxy and fluoro substituents enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C24H22FN5O |

| Molecular Weight | 431.5 g/mol |

| CAS Number | 1251613-59-8 |

Antibacterial Activity

Research has shown that triazole derivatives exhibit considerable antibacterial activity. In a study comparing various triazole compounds, it was found that those with a benzyl group at the 4-position demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound were tested against strains such as E. coli, S. aureus, and P. aeruginosa.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values comparable to standard antibiotics like ciprofloxacin and levofloxacin.

- Zone of Inhibition : Significant zones of inhibition were observed in agar diffusion tests, indicating strong antibacterial properties.

Antifungal Activity

The antifungal activity of triazole derivatives is well-documented. The compound was evaluated against various fungal strains, revealing promising results in inhibiting the growth of pathogens such as Candida albicans and Aspergillus niger.

Research Insights:

- Inhibition Assays : The compound demonstrated a dose-dependent inhibition of fungal growth.

- Mechanism of Action : It is hypothesized that the triazole moiety interferes with ergosterol synthesis in fungal cell membranes.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on its effects on different cancer cell lines.

Case Studies:

- In vitro Studies : The compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.

- Mechanistic Studies : Investigations into the mechanism revealed that the compound induces apoptosis via caspase activation and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazole ring significantly affect biological activity. For instance:

- Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances antibacterial potency.

- Benzyl Group Influence : Variations in the benzyl substituent influence both antibacterial and anticancer activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis of triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click" chemistry). For this compound, key steps include:

- Preparation of the azide precursor (e.g., 4-fluoro-3-methylphenyl azide).

- Reaction with an ethoxybenzyl-substituted alkyne under Cu(I) catalysis.

- Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation).

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and catalyst loading (5–10 mol% CuSO₄·5H₂O/sodium ascorbate) can improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments to resolve aromatic protons and triazole carbons .

- FT-IR : Confirm carboxamide C=O stretching (~1650–1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹).

Q. What preliminary biological assays are recommended to evaluate antimicrobial or anticancer potential?

- Antimicrobial Screening :

- Broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Fungal susceptibility testing (e.g., C. albicans) using CLSI guidelines .

- Anticancer Activity :

- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Compare cytotoxicity against non-cancerous cells (e.g., HEK-293) for selectivity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action against enzyme targets?

- Kinetic Studies :

- Perform enzyme inhibition assays (e.g., fluorescence-based) with varying substrate concentrations to determine Kᵢ values.

- Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition.

- Molecular Docking :

- Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cytochrome P450, kinases). Validate with MD simulations (GROMACS) to assess binding stability .

Q. What strategies are employed in SAR studies to compare this compound with analogs?

- Structural Modifications :

- Replace the ethoxy group with methoxy/fluoro variants to assess electronic effects.

- Vary substituents on the phenyl rings (e.g., methyl vs. chloro) to study steric impacts.

- Data Table : Comparison of Analog Activities

| Compound | Substituent (R₁/R₂) | IC₅₀ (μM, HeLa) | MIC (μg/mL, S. aureus) |

|---|---|---|---|

| Target compound | 4-ethoxy/4-fluoro | 12.3 | 8.5 |

| N-(4-methoxybenzyl) analog | 4-methoxy/4-fluoro | 18.7 | 12.4 |

| 3-methylphenyl variant | 4-ethoxy/3-methyl | 24.1 | 16.2 |

- Conclusion : Electron-withdrawing groups (e.g., fluoro) enhance anticancer activity, while bulkier substituents reduce antimicrobial potency .

Q. What computational approaches predict binding affinity and pharmacokinetic properties?

- ADMET Prediction :

- Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- ProTox-II for toxicity profiling (e.g., hepatotoxicity risk).

- Quantum Mechanics :

- DFT calculations (Gaussian 16) optimize geometry and calculate electrostatic potential maps for reactivity analysis .

Q. How should conflicting biological activity data across studies be addressed methodologically?

- Contradiction Analysis :

- Replicate assays under standardized conditions (e.g., same cell lines, culture media).

- Validate purity via HPLC-MS to rule out degradation products.

- Perform meta-analyses of published data to identify trends (e.g., higher activity in low-pH environments) .

Q. Which advanced analytical techniques characterize stability and reactivity?

- High-Resolution MS :

- ESI-QTOF-MS identifies degradation products (e.g., hydrolyzed carboxamide).

- Spectrofluorometry :

- Monitor fluorescence quenching in presence of metal ions to study chelation potential.

- Accelerated Stability Testing :

- Expose compounds to heat/humidity (ICH Q1A guidelines) and analyze via TGA/DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.